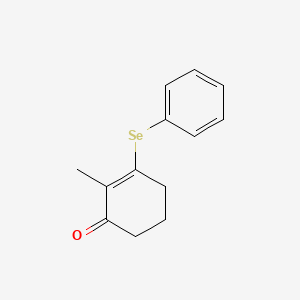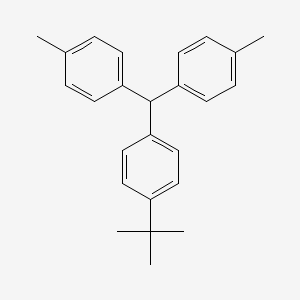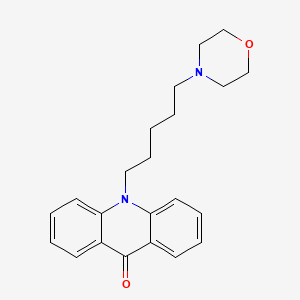![molecular formula C12H21ClN2O B14135321 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride CAS No. 22494-91-3](/img/structure/B14135321.png)
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Diethylamino)ethoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H20N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to an aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with diethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
4-(2-(Diethylamino)ethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4-(2-(Diethylamino)ethoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesics and anesthetics.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The compound may also influence cellular pathways by altering the function of key proteins or signaling molecules.
類似化合物との比較
Similar Compounds
4-(2-(Dimethylamino)ethoxy)aniline: Similar structure but with dimethylamino group instead of diethylamino.
4-(2-(Piperidino)ethoxy)aniline: Contains a piperidine ring instead of the diethylamino group.
4-(2-(Morpholino)ethoxy)aniline: Features a morpholine ring in place of the diethylamino group.
Uniqueness
4-(2-(Diethylamino)ethoxy)aniline hydrochloride is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in medicinal chemistry.
特性
CAS番号 |
22494-91-3 |
|---|---|
分子式 |
C12H21ClN2O |
分子量 |
244.76 g/mol |
IUPAC名 |
4-[2-(diethylamino)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10,13H2,1-2H3;1H |
InChIキー |
ZTUHZNPTVOAOKG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




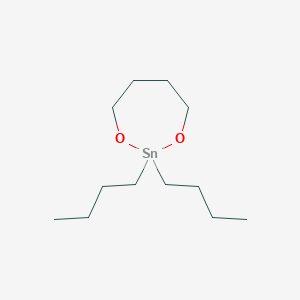
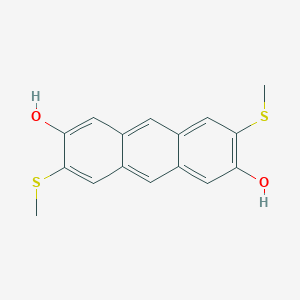
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

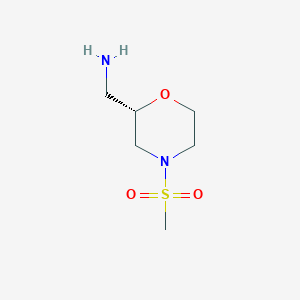
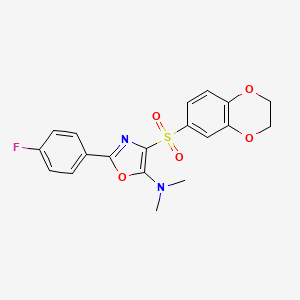
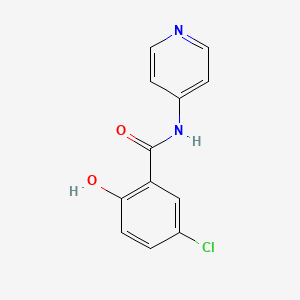
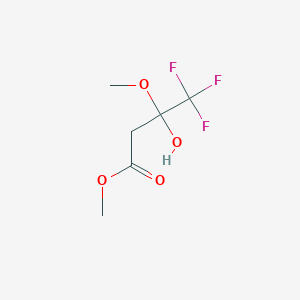
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
